6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including structures similar to 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid, has been achieved through different methods. One notable approach involves Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the versatility of benzofuran synthesis in the creation of complex molecules (Huang et al., 2019). Another method describes the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes available for related benzofuran compounds (Gao et al., 2011).
Molecular Structure Analysis
The structural characteristics of benzofuran derivatives have been explored in various studies. For instance, the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form have been analyzed, revealing insights into the molecular interactions and crystal packing of benzofuran-based ligands (Koner & Goldberg, 2009).
Scientific Research Applications
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Chemical Synthesis
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[3+2] Cycloaddition Reactions
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Reaction with Tosylhydrazine
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Intermediate of Propala
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Pharmaceutical Testing
properties
IUPAC Name |
6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFZRZSHOMWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355355 | |
Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
CAS RN |
121625-78-3 | |
Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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